9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile
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Overview
Description
9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile is a bicyclic compound characterized by a unique structural framework. This compound is part of the azabicyclo family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of a nitrile group adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzylamine derivative with a suitable cyclizing agent, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine, using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism by which 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile exerts its effects is largely dependent on its interaction with molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar in structure but with a ketone group instead of a nitrile.
9-Azabicyclo[3.3.1]nonane N-oxyl: A nitroxyl radical with different reactivity and applications.
9-Borabicyclo[3.3.1]nonane: A boron-containing compound used in different types of chemical reactions.
Uniqueness: The presence of the nitrile group in 9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile distinguishes it from its analogs, providing unique reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c17-11-14-9-15-7-4-8-16(10-14)18(15)12-13-5-2-1-3-6-13/h1-3,5-6,14-16H,4,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRYTQUNCUSJPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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